molecular formula C9H9Cl4N3O B13769506 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride CAS No. 75159-35-2

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride

Cat. No.: B13769506
CAS No.: 75159-35-2
M. Wt: 317.0 g/mol
InChI Key: LHNJAJKRUGMGAT-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and an aminomethyl group at position 3, making it a unique derivative of quinazolinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.

    Catalysis: A copper(I) catalyst is often used to facilitate the reaction.

    Reaction Conditions: The reaction is carried out in the presence of an azide ion as a nitrogen source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the aminomethyl group.

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the aminomethyl group and dichloro substitutions enhances its potential as a therapeutic agent by increasing its binding affinity to molecular targets and improving its pharmacokinetic properties.

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties. The compound 4(3H)-quinazolinone, 3-(aminomethyl)-6,8-dichloro-, dihydrochloride is a notable member of this class, exhibiting promising pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9H9Cl2N3O·2HCl
  • Molecular Weight: 287.54 g/mol
  • CAS Number: 63284

This compound features a quinazolinone core with dichloro and aminomethyl substituents, which are critical for its biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives possess significant antibacterial properties. The compound has been evaluated for its efficacy against various bacterial strains:

  • Mechanism of Action: The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis through interactions with penicillin-binding proteins (PBPs) .
  • In vitro Studies: In studies involving Staphylococcus aureus and Escherichia coli, the compound demonstrated effective growth inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 1: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been explored extensively:

  • Cell Lines Tested: The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism: The anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 2: Anticancer Activity of 4(3H)-Quinazolinone Derivatives

Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
A54910.0

Antifungal Activity

The antifungal properties have also been documented:

  • Fungal Strains Tested: The compound exhibited activity against Candida albicans and Aspergillus niger.
  • Results: Effective concentrations were reported at MICs of 32 µg/mL for C. albicans and 64 µg/mL for A. niger .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones can be significantly influenced by structural modifications:

  • Substituents on the Quinazolinone Ring: Electron-withdrawing groups enhance antibacterial potency.
  • Positioning of Functional Groups: The presence of amino or hydroxyl groups at specific positions on the ring system has been correlated with increased biological activity .

Table 3: SAR Insights for Quinazolinone Derivatives

Substituent TypePositionActivity Impact
Amino GroupC-3Increased potency
Hydroxy GroupC-2Enhanced antifungal activity
Chlorine AtomC-6 & C-8Improved antibacterial action

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MRSA Infections: A recent study demonstrated that a derivative with similar structural characteristics showed significant reduction in bacterial load in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection .

Properties

CAS No.

75159-35-2

Molecular Formula

C9H9Cl4N3O

Molecular Weight

317.0 g/mol

IUPAC Name

3-(aminomethyl)-6,8-dichloroquinazolin-4-one;dihydrochloride

InChI

InChI=1S/C9H7Cl2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H

InChI Key

LHNJAJKRUGMGAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Cl)Cl.Cl.Cl

Origin of Product

United States

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